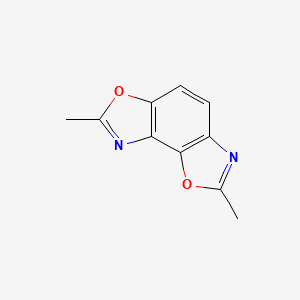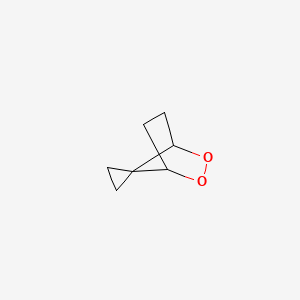
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclohexylcarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the carboxylate groups.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways . The ethanol and dicyclohexylcarboxylate groups can also play a role in modulating the compound’s activity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds share a similar piperazine core but differ in their substituents.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound has a similar ethanol and piperazine structure but lacks the dicyclohexylcarboxylate groups.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclohexylcarboxylate, dihydrochloride is unique due to the presence of both ethanol and dicyclohexylcarboxylate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
| 66944-68-1 | |
Fórmula molecular |
C22H40Cl2N2O4 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[4-[2-(cyclohexanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclohexanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C22H38N2O4.2ClH/c25-21(19-7-3-1-4-8-19)27-17-15-23-11-13-24(14-12-23)16-18-28-22(26)20-9-5-2-6-10-20;;/h19-20H,1-18H2;2*1H |
Clave InChI |
VJWINASAFSCJNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)

![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)

![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)

